iCRT 14

Description

Overview of Wnt/β-Catenin Pathway Dysregulation in Disease Pathogenesis

The Wnt/β-catenin pathway operates through a tightly regulated signaling cascade. In the absence of Wnt ligands, cytosolic β-catenin is phosphorylated by the destruction complex (comprising Axin, APC, GSK3β, and CK1), leading to its proteasomal degradation. Wnt activation disrupts this complex, enabling β-catenin accumulation and nuclear translocation, where it partners with TCF/LEF transcription factors (e.g., TCF4) to drive target gene expression. Dysregulation of this pathway—through mutations in APC, CTNNB1 (β-catenin), or AXIN—is a hallmark of cancers such as colorectal carcinoma (CRC), hepatocellular carcinoma (HCC), and pancreatic ductal adenocarcinoma. For instance, APC mutations occur in ~80% of sporadic CRCs, resulting in constitutive β-catenin activation and uncontrolled proliferation. Beyond oncology, aberrant Wnt/β-catenin signaling contributes to fibrotic diseases and metabolic disorders, underscoring its broad therapeutic relevance.

Rationale for Targeting β-Catenin/TCF4 Interactions in Oncologic and Non-Oncologic Contexts

The β-catenin/TCF4 complex is a linchpin of Wnt-driven transcription, regulating genes like MYC, CCND1 (cyclin D1), and ZEB1. In CRC, β-catenin/TCF4 directly activates ZEB1, a master regulator of epithelial-to-mesenchymal transition (EMT), facilitating metastasis. Similarly, in HCC, β-catenin mutations correlate with distinct transcriptional profiles that drive tumor progression. Targeting this interaction offers a strategic approach to inhibit oncogenic signaling while sparing normal Wnt functions. iCRT14, a nuclear-targeted inhibitor, exemplifies this strategy by selectively disrupting β-catenin/TCF4 binding, thereby suppressing pro-tumorigenic gene expression.

Properties

IUPAC Name |

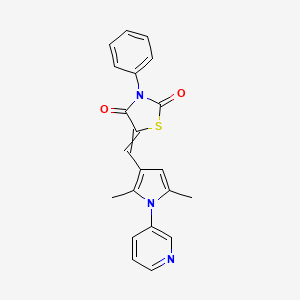

5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSHZXNGQYSKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Intermediate A: 3-Phenylthiazolidine-2,4-dione

Route 1: Cyclocondensation of Thiourea Derivatives

-

Reaction : Benzylamine reacts with carbon disulfide (CS₂) in alkaline conditions to form N-phenyl dithiocarbamate.

-

Cyclization : Treatment with chloroacetyl chloride induces cyclization, yielding 3-phenylthiazolidine-2,4-dione.

Route 2: Ring-Opening of Isothiazolidinone

Synthesis of Intermediate B: 2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrole-3-carbaldehyde

Paal-Knorr Pyrrole Synthesis

-

Diketone Formation : 3-Acetylpyridine reacts with acetylacetone in the presence of ammonium acetate to form 2,5-dimethyl-1-(3-pyridinyl)pyrrole.

-

Formylation : Vilsmeier-Haack reaction introduces the aldehyde group at the 3-position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Final Coupling via Knoevenagel Condensation

Reaction Conditions

-

Catalyst : Piperidine or ammonium acetate

-

Solvent : Ethanol or toluene under reflux

-

Stereoselectivity : The Z-configuration of the exocyclic double bond is favored due to conjugation with the thiazolidinedione carbonyl groups.

Analytical Characterization and Validation

Purity and Structural Confirmation

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₇N₃O₂S | |

| Molecular Weight | 375.44 g/mol | |

| Solubility (DMSO) | 75 mM (28.16 mg/mL) | |

| Storage Conditions | +4°C, desiccated | |

| CAS Number | 677331-12-3 |

Optimization Challenges and Scalability

Stereochemical Control

The Z-isomer dominates due to thermodynamic stabilization via intramolecular hydrogen bonding between the thiazolidinedione carbonyl and the pyrrole nitrogen. Microwave-assisted synthesis reduces reaction time while maintaining stereoselectivity.

Yield Improvements

-

Catalyst Screening : Using ionic liquids (e.g., [BMIM]BF₄) increases yield to 82% by enhancing reactant solubility.

-

Purification : Flash chromatography (silica gel, ethyl acetate/hexane) achieves >95% recovery.

Industrial-Scale Considerations

Cost-Effective Pyrrole Synthesis

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Condensation: It can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

Scientific Research Applications

Inhibition of Tumor Growth

iCRT 14 has been studied extensively for its effects on various cancer types, particularly those associated with aberrant Wnt/β-catenin signaling. For instance:

- Triple-Negative Breast Cancer (TNBC) : this compound treatment resulted in reduced nucleolar numbers and inhibited cell proliferation in TNBC cell lines .

- Cervical Cancer : In HeLa cells, this compound was shown to inhibit Wnt/β-catenin signaling; however, resistance mechanisms involving long non-coding RNAs (lncRNAs) like HOTAIR were identified that could diminish its efficacy .

Modulation of Tumor Microenvironment

Research indicates that this compound can influence the tumor microenvironment by modulating inflammatory responses. In endothelial cells challenged with TNF-α, this compound treatment reduced NFκB activation and inflammatory cytokine production, suggesting potential therapeutic benefits in conditions characterized by chronic inflammation, such as atherosclerosis .

Viral Infections

Recent studies have also explored the role of this compound in viral infections:

- BoHV-1 Infection : this compound was found to promote BoHV-1 infection-induced DNA damage in A549 lung adenocarcinoma cells by enhancing viral protein expression. This suggests that while this compound inhibits certain pathways, it may also inadvertently facilitate viral pathogenesis under specific conditions .

| Viral Infection | Effect of this compound | Key Findings |

|---|---|---|

| BoHV-1 | Promoted viral protein expression | Enhanced γH2AX foci formation indicating increased DNA damage |

Cardiovascular Applications

The modulation of endothelial function through the inhibition of Wnt/β-catenin signaling presents opportunities for cardiovascular therapies. While this compound improved endothelial barrier function and reduced monocyte adhesion, it also exhibited pro-coagulatory effects that could complicate its use in vascular therapies .

Gene Therapy Enhancement

This compound has been identified as a transfection enhancer for gene delivery systems, significantly increasing transgene expression in PC-3 prostate cancer cells by up to 35-fold using non-viral methods . This property could be leveraged in developing more effective gene therapies.

Mechanism of Action

The mechanism of action of iCRT 14 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Potency and Efficacy

- However, its IC50 remains unquantified in available studies .

- iCRT14 : Well-characterized IC50 (40.3 nM) and robust in vivo tumor suppression, making it a preferred choice for preclinical models .

- iCRT5: Limited data on efficacy, though it shares structural and functional similarities with iCRT3 and iCRT14 .

Pharmacokinetic Profiles

Comparative Data Table

Table 1 : Comparative analysis of iCRT compounds.

Discussion

While iCRT14 is the most extensively characterized compound in its class, iCRT3 demonstrates superior cytotoxicity in specific cancer models. Notably, iCRT14’s specificity for β-catenin/TCF4 interactions and minimal off-target effects make it a valuable tool for dissecting Wnt signaling in diverse biological contexts .

Biological Activity

iCRT 14 is a potent inhibitor of β-catenin-responsive transcription (CRT), primarily acting through the Wnt signaling pathway. This compound has garnered attention for its diverse biological activities, particularly in cancer research and endothelial function modulation. Below, we delve into the detailed mechanisms, effects, and research findings surrounding this compound.

- Chemical Name : 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-phenyl-2,4-thiazolidinedion

- Purity : ≥98%

- IC50 : 40.3 nM in Wnt pathway activity assays .

This compound inhibits the interaction between β-catenin and TCF4, leading to reduced transcriptional activity of β-catenin target genes. This inhibition results in various cellular effects, including:

- Cell Cycle Arrest : Induces G0/G1 phase arrest in colorectal cancer cell lines (HCT-116 and HT29) and enhances transgene expression in PC-3 cells by 16 to 35-fold using nonviral systems .

- Apoptosis Induction : In triple-negative breast cancer (TNBC) cell lines, this compound treatment has been associated with increased apoptosis and decreased cell proliferation .

Cancer Research

- Triple-Negative Breast Cancer (TNBC) :

- Cervical Cancer :

- Endothelial Function :

Case Studies and Research Findings

The following table summarizes key studies involving this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.